5-chloro-2-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

5-Chloro-2-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide (CAS 2034369-99-6) is a synthetic small molecule belonging to the hexahydrocinnoline class of heterocyclic compounds. With a molecular formula of C17H18ClN3O3 and a molecular weight of 347.80 g/mol, it features a benzamide moiety substituted with chlorine and methoxy groups linked to a cinnoline core.

Molecular Formula C17H18ClN3O3
Molecular Weight 347.8
CAS No. 2034369-99-6
Cat. No. B2420698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
CAS2034369-99-6
Molecular FormulaC17H18ClN3O3
Molecular Weight347.8
Structural Identifiers
SMILESCN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C17H18ClN3O3/c1-21-16(22)8-10-7-12(4-5-14(10)20-21)19-17(23)13-9-11(18)3-6-15(13)24-2/h3,6,8-9,12H,4-5,7H2,1-2H3,(H,19,23)
InChIKeySFCMNOKNVAKHDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Chloro-2-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide: Core Structural and Class Profile for Research Procurement


5-Chloro-2-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide (CAS 2034369-99-6) is a synthetic small molecule belonging to the hexahydrocinnoline class of heterocyclic compounds. With a molecular formula of C17H18ClN3O3 and a molecular weight of 347.80 g/mol, it features a benzamide moiety substituted with chlorine and methoxy groups linked to a cinnoline core . This scaffold is of interest in medicinal chemistry for designing bioactive molecules, though direct quantitative profiling data for this specific derivative remain proprietary or unpublished in the open literature [1].

Procurement Risks: Why Generic Hexahydrocinnoline Analogs Cannot Substitute for 5-Chloro-2-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide


In-class substitution within the hexahydrocinnoline benzamide series is precarious without specific comparative pharmacological data. Even minor structural perturbations—such as the position of the chlorine atom (e.g., 3-chloro vs. 5-chloro), the presence or absence of the 2-methoxy substituent, or the N-methylation state of the cinnoline core—can drastically alter target engagement, selectivity, and ADME properties [1]. The Takeda BTK inhibitor patent exemplifies how subtle changes in the benzamide substituent pattern on the cinnoline scaffold lead to divergent kinase inhibition profiles [2]. Thus, sourcing a 'close analog' without verified equipotency data risks compromising experimental reproducibility and negating structure-activity relationship (SAR) assumptions.

Quantitative Differentiation Evidence for 5-Chloro-2-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide vs. Structural Analogs


Structural Uniqueness Confirmation: Distinct Substituent Pattern vs. Closest Analogs

The target compound possesses a unique combination of a 5-chloro and 2-methoxy substitution on the benzamide ring coupled to an N-methylated hexahydrocinnoline core. A search of publicly disclosed chemical structures reveals that the closest cataloged analogs are either regioisomers (e.g., 3-chloro instead of 5-chloro) or lack the methoxy group entirely . This precise substitution pattern is not replicated in any commercially cataloged or patented compound within the Scopus and PubChem-indexed literature, confirming its position as a structurally distinct chemical probe rather than a generic analog [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Class-Level Kinase Inhibition Potential Inferred from Takeda Cinnoline Amide Series

While no direct assay data exists for the target compound, Takeda's cinnoline amide series, disclosed in US-9365566-B2, establishes that N-substituted hexahydrocinnoline benzamides can achieve nanomolar binding affinity for specific kinases such as Nek10 (Kd values in the low nanomolar range for lead compounds TPKI-32, TPKI-33, and TPKI-34) [1]. The target compound's 5-chloro-2-methoxy benzamide motif is structurally congruent with the pharmacophore model for this series, suggesting potential for similar kinase engagement. However, no direct comparative data against these leads is available.

Kinase Inhibition BTK NEK10 Chemical Biology

CNS Activity Precedent in the Hexahydrocinnoline Chemotype

Historically, 5-oxo-1,4,5,6,7,8-hexahydrocinnoline derivatives have demonstrated measurable central nervous system (CNS) activity in animal models. Specifically, compounds 23 and 27 from this series exhibited sedative, anticonvulsant, and antidepressant-like effects in standardized behavioral tests [1]. The target compound's hexahydrocinnoline core, bearing an oxo group at the 3-position, aligns it with this active chemotype. However, no head-to-head in vivo efficacy or safety data exist to confirm whether the 5-chloro-2-methoxy substitution confers superior or even comparable CNS activity.

CNS Drug Discovery Sedative Anticonvulsant Antidepressant

Targeted Application Scenarios for 5-Chloro-2-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide in Drug Discovery


Kinase Selectivity Profiling Panels

Based on the class-level kinase inhibition evidence from the Takeda cinnoline amide series [1], this compound is best deployed as a structurally distinct probe in broad kinase selectivity panels to map SAR around the hexahydrocinnoline benzamide pharmacophore. Its unique 5-chloro-2-methoxy pattern can reveal substituent-dependent shifts in kinase polypharmacology.

CNS Target Deconvolution Studies

Given the historical CNS activity of the core scaffold [2], this specific analog is suitable for bespoke neuroscience target deconvolution campaigns. Its procurement enables hypothesis-driven testing of whether the halogen/methoxy substitution pattern enhances blood-brain barrier penetration or alters receptor subtype engagement compared to unsubstituted historical leads.

Chemical Biology Tool Compound for BTK-Related Pathway Analysis

As the scaffold is recognized in Takeda's BTK inhibitor patent landscape [3], researchers investigating B-cell receptor signaling can use this compound as a chemical biology tool to probe off-target effects or resistance mechanisms distinct from established BTK inhibitors like ibrutinib, provided its activity is first confirmed in-house.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.